

# Application Notes and Protocols: DB2115 Tetrahydrochloride In Vivo Formulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DB2115 tetrahydrochloride*

Cat. No.: *B10828032*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the in vivo formulation of DB2115 tetrahydrochloride (CAS: 1366126-19-3), a potent and selective inhibitor of the PU.1 transcription factor.<sup>[1]</sup> DB2115 tetrahydrochloride is under investigation for its potential therapeutic applications in hematological cancers, such as leukemia, due to its ability to modulate gene expression, inhibit tumor cell proliferation, and induce apoptosis.<sup>[1][2]</sup> This guide covers physicochemical properties, solubility, detailed step-by-step formulation procedures for creating both suspension and clear solution preparations for in vivo administration, mechanism of action, and recommended storage conditions.

## Physicochemical Properties and Solubility

DB2115 tetrahydrochloride is a heterocyclic diamidine that functions by suppressing the binding of the PU.1 transcription factor to its cognate DNA sites.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of DB2115 Tetrahydrochloride

| Property          | Value                      | Reference                               |
|-------------------|----------------------------|-----------------------------------------|
| Molecular Formula | <chem>C32H34Cl4N8O2</chem> | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 704.48 g/mol               | <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 1366126-19-3               | <a href="#">[3]</a>                     |
| Appearance        | Solid                      | <a href="#">[3]</a>                     |

| Mechanism of Action| Potent inhibitor of PU.1 transcription factor |[\[1\]](#)[\[3\]](#)[\[4\]](#) |

Table 2: Solubility Data

| Solvent / Vehicle       | Solubility         | Concentration (Molar) | Reference                               |
|-------------------------|--------------------|-----------------------|-----------------------------------------|
| DMSO (in vitro)         | <b>15.85 mg/mL</b> | <b>22.50 mM</b>       | <a href="#">[3]</a>                     |
| Formulation 1 (in vivo) | 1 mg/mL            | 1.42 mM               | <a href="#">[1]</a> <a href="#">[3]</a> |

| Formulation 2 (in vivo) |  $\geq 1$  mg/mL |  $\geq 1.42$  mM |[\[1\]](#)[\[3\]](#) |

## In Vivo Formulation Protocols

Successful in vivo studies require stable and consistent drug formulation. Below are two established protocols for preparing DB2115 tetrahydrochloride for animal administration. The choice of protocol may depend on the desired route of administration and whether a suspension or a clear solution is preferred.

### Preliminary Step: DMSO Stock Solution

Prior to preparing the final in vivo formulation, a concentrated stock solution in DMSO is required.

- Protocol:
  - Accurately weigh the desired amount of DB2115 tetrahydrochloride powder.

- Add pure DMSO to achieve a concentration of 10.0 mg/mL.
- Mix thoroughly by vortexing or sonication until a clear solution is obtained.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][3] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

## Formulation 1: Suspension for Oral or Intraperitoneal Injection

This protocol yields a 1 mg/mL suspension suitable for administration routes such as oral (PO) or intraperitoneal (IP) injection.[1]

- Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]
- Protocol (to prepare 1 mL):
  - Begin with 100 µL of the 10.0 mg/mL DMSO stock solution in a sterile tube.[1][3]
  - Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is uniform.[1][3]
  - Add 50 µL of Tween-80. Mix again until uniform.[1][3]
  - Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.[1][3]
  - Vortex the final mixture thoroughly. Use sonication if necessary to ensure a homogenous suspension.[1][3]

**Preparation of 1 mL Formulation 1 (Suspension)**

Start with 100  $\mu$ L of  
10 mg/mL DB2115  
in DMSO Stock

Mix

Add 400  $\mu$ L PEG300

Mix

Add 50  $\mu$ L Tween-80

Mix & Sonicate

Add 450  $\mu$ L Saline

Final Formulation:  
1 mg/mL Suspension

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DB2115 tertahydrochloride | Apoptosis | 1366126-19-3 | Invivochem [invivochem.com]

- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols: DB2115 Tetrahydrochloride In Vivo Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828032#db2115-tetrahydrochloride-in-vivo-formulation-protocol]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)